N-[(3,4-dimethoxyphenyl)methyl]-2-(2,2-dimethyl-4-phenyloxan-4-yl)ethanamine;hydrochloride
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-2-(2,2-dimethyl-4-phenyloxan-4-yl)ethanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a phenyloxan ring, and an ethanamine backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-(2,2-dimethyl-4-phenyloxan-4-yl)ethanamine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form the corresponding Schiff base.
Cyclization to Form the Phenyloxan Ring: The Schiff base undergoes cyclization in the presence of a catalyst to form the phenyloxan ring.
Formation of the Ethanamine Backbone:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-2-(2,2-dimethyl-4-phenyloxan-4-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-2-(2,2-dimethyl-4-phenyloxan-4-yl)ethanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-(2,2-dimethyl-4-phenyloxan-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 4-Iodo-2-methylphenol
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-2-(2,2-dimethyl-4-phenyloxan-4-yl)ethanamine;hydrochloride stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(2,2-dimethyl-4-phenyloxan-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3.ClH/c1-23(2)18-24(13-15-28-23,20-8-6-5-7-9-20)12-14-25-17-19-10-11-21(26-3)22(16-19)27-4;/h5-11,16,25H,12-15,17-18H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYATFDPOJGCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CCNCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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